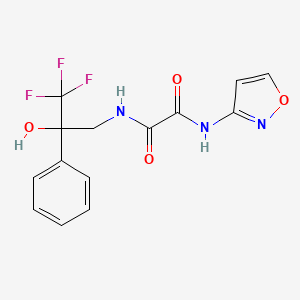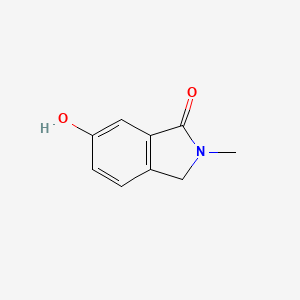
1-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)シクロペンタン-1-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid has several scientific research applications:
作用機序
Target of Action
It is noted to havebactericidal activity , suggesting that its targets may be bacterial cells or specific bacterial proteins.
Mode of Action
This compound is a prodrug that is hydrolyzed to benzoic acid in the body Prodrugs are inactive or less active forms of a drug that are metabolized in the body to release the active drug
Biochemical Pathways
Given its bactericidal activity , it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.
Pharmacokinetics
As a prodrug, it undergoes metabolic transformation (specifically, hydrolysis) to release benzoic acid .
Result of Action
The compound has been reported to exhibit bactericidal activity , indicating that it can kill bacteria. It was found to be a potent antibacterial agent against B. subtilis and E. coli, inhibiting bacterial biofilm growth by over 60% .
生化学分析
Biochemical Properties
The compound interacts with various biomolecules in the body. It is known to have bactericidal activity
Cellular Effects
As a prodrug, it is hydrolyzed to benzoic acid in the body, which may influence cell function
Molecular Mechanism
準備方法
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid typically involves the alkaline hydrolysis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile . This process yields the corresponding carboxylic acid, which can then be converted to carbonyl chloride. The carbonyl chloride is further reacted with N,N-di-alkylalkane-α,ω-diamines and dialkylaminoalkanols to produce new amino amides and amino esters .
化学反応の分析
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, to form esters and amides.
Common reagents used in these reactions include alkaline solutions for hydrolysis, carbonyl chloride for conversion, and N,N-di-alkylalkane-α,ω-diamines for further reactions . The major products formed from these reactions are amino amides and amino esters .
類似化合物との比較
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid can be compared with other similar compounds such as:
6-Acetyl-1,4-benzodioxane: This compound has similar structural features but differs in its functional groups and biological activity.
Prosympal: A therapeutic agent with a 2,3-dihydro-1,4-benzodioxane core, used for its adrenergic antagonist properties.
Dibozane: Another compound with a 2,3-dihydro-1,4-benzodioxane structure, known for its medicinal properties.
The uniqueness of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid lies in its specific bactericidal activity and potential anticonvulsant effects, which are not commonly found in other similar compounds .
特性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c15-13(16)14(5-1-2-6-14)10-3-4-11-12(9-10)18-8-7-17-11/h3-4,9H,1-2,5-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERQNMXBXXERSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC3=C(C=C2)OCCO3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-([2,3'-bipyridin]-5-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2428599.png)


![(E)-2-amino-N-(3-isopropoxypropyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2428606.png)


![1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2428611.png)
![2-(4-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B2428614.png)
![4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2428615.png)




![4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2428622.png)
